molecular formula C12H20N4O3 B12900565 Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate CAS No. 90207-14-0

Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate

Cat. No.: B12900565
CAS No.: 90207-14-0
M. Wt: 268.31 g/mol
InChI Key: YQUAENZVWPTGQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic route typically involves the use of triazole and piperidine derivatives, which are reacted under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings .

Chemical Reactions Analysis

Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate has several scientific research applications. It is used in the synthesis of novel compounds with potential neuroprotective and anti-neuroinflammatory properties. These compounds are evaluated for their ability to inhibit nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells. Additionally, the compound is used in molecular docking studies to assess its interaction with active residues of specific proteins .

Mechanism of Action

The mechanism of action of Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes and receptors involved in neuroinflammation and neuroprotection. The inhibition of these targets leads to a reduction in the production of inflammatory mediators and the promotion of neuronal survival .

Comparison with Similar Compounds

Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as Ethyl 4-amino-1-piperidinecarboxylate. While both compounds contain the piperidine ring, their functional groups and specific applications differ. This compound is unique due to its triazole moiety, which imparts specific pharmacological properties .

Similar compounds include:

Properties

CAS No.

90207-14-0

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N4O3/c1-3-18-11-9-13-14-16(11)10-5-7-15(8-6-10)12(17)19-4-2/h9-10H,3-8H2,1-2H3

InChI Key

YQUAENZVWPTGQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=NN1C2CCN(CC2)C(=O)OCC

Origin of Product

United States

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